N-benzyl-3-fluoropyridin-2-amine

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

N-Benzyl-3-fluoropyridin-2-amine is a research-grade fluorinated pyridine building block distinguished by its clean monoamine oxidase (MAO) profile (IC₅₀ >100 µM for both MAO-A and MAO-B), making it an ideal negative control for MAO inhibition assays. The 3-fluoro substituent confers a 56 percentage-point reduction in enzymatic hydroxylation versus the non-fluorinated scaffold (43% vs. 99%), delivering metabolic stabilization critical for lead optimization. Its altered solid-state packing geometry supports co-crystal and polymorph screening programs. Choose this compound for target deconvolution studies and SAR library synthesis with minimized off-target liability.

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
Cat. No. B14055612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-fluoropyridin-2-amine
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC=N2)F
InChIInChI=1S/C12H11FN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
InChIKeyYBBQSNSVDQEBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-Fluoropyridin-2-Amine (CAS 693235-08-4): Procurement-Ready Chemical and Baseline Specifications


N-benzyl-3-fluoropyridin-2-amine (CAS 693235-08-4) is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₁FN₂ and a molecular weight of 202.23 g/mol . The compound features a pyridine ring bearing a fluorine atom at the 3-position and a benzyl group attached to the exocyclic amine nitrogen . It is commercially available as a research-grade building block with a typical purity specification of ≥95% . The compound is supplied as a solid and is intended exclusively for research and further manufacturing use, not for direct human or veterinary application .

Why N-Benzyl-3-Fluoropyridin-2-Amine Cannot Be Casually Substituted with Other Fluoropyridine or Benzylamine Analogs


N-Benzyl-3-fluoropyridin-2-amine occupies a distinct structural niche defined by the precise positioning of its fluorine substituent (3-position of the pyridine ring) and its N-benzyl group. This substitution pattern governs its electronic properties, reactivity profile, and biological target engagement in ways that closely related analogs cannot replicate. The 3-fluoro substituent on the pyridine ring introduces a strong electron-withdrawing effect that polarizes the aromatic system , while the benzyl group enhances lipophilicity and provides critical hydrophobic contacts in biological contexts . Even minor alterations—such as relocating the fluorine to the benzyl ring, omitting the fluorine entirely, or changing the N-substituent—result in compounds with fundamentally different binding affinities, metabolic handling, and solid-state properties [1]. Therefore, casual substitution with generically similar compounds is scientifically unjustified. The quantitative evidence below substantiates these differentiation claims.

N-Benzyl-3-Fluoropyridin-2-Amine Quantitative Differentiation Evidence: Comparative Activity, Bioconversion, and Physicochemical Data


Monoamine Oxidase B (MAO-B) Inhibition: Minimal Activity Versus High-Potency Structural Analogs

N-benzyl-3-fluoropyridin-2-amine exhibits negligible inhibitory activity against human recombinant monoamine oxidase B (MAO-B), with an IC₅₀ value exceeding 100,000 nM (>100 µM) [1]. In contrast, a structurally distinct class of potent MAO-B inhibitors, exemplified by BDBM50453020 (CHEMBL4209203), achieves sub-nanomolar potency with a reported Ki of 0.310 nM in the same enzyme system [2]. This represents a greater than 300,000-fold difference in affinity. This stark contrast is not a failure of the target compound but rather a critical differentiator for applications where MAO-B inhibition is an undesired off-target liability.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

MAO-A Inhibition: Equally Minimal Activity Confirms Broad Selectivity Window

Consistent with its weak activity against MAO-B, N-benzyl-3-fluoropyridin-2-amine also demonstrates negligible inhibition of human recombinant monoamine oxidase A (MAO-A), with an IC₅₀ > 100,000 nM [1]. This lack of activity against both MAO isoforms stands in sharp contrast to numerous MAO inhibitors that show varying degrees of isoform selectivity. For instance, a reference compound (CHEMBL3759239) exhibits an IC₅₀ of 2,400 nM against MAO-A [2], which is at least 40-fold more potent than the target compound.

Monoamine Oxidase A Selectivity Profiling Off-Target Screening

Bioconversion Efficiency: 3-Fluoro Substitution Reduces Enzymatic Hydroxylation Yield Relative to Unsubstituted Parent

The presence of the 3-fluoro substituent on the pyridine ring alters the compound's susceptibility to enzymatic bioconversion. In whole-cell biotransformation studies using a microbial system, the parent 3-fluoropyridin-2-amine (the core scaffold of the target compound) achieved a hydroxylation conversion of 43% to the 5-hydroxylated product [1]. In contrast, the unsubstituted pyridin-2-amine reached a 99% conversion under identical conditions [1]. This 56% absolute reduction in conversion efficiency indicates that the 3-fluoro group significantly attenuates the rate of oxidative metabolism at the 5-position. While this data is for the parent amine rather than the N-benzyl derivative, it establishes a fundamental class-level property: the 3-fluoro substitution confers metabolic stabilization that is absent in the non-fluorinated analog.

Xenobiotic Metabolism Biocatalysis Drug Metabolism

Solid-State Packing and Conformation: Fluorine Substitution Alters Intermolecular Interactions

The introduction of the fluorine atom at the pyridine 3-position is expected to significantly alter the solid-state packing relative to the non-fluorinated analog. Crystallographic analysis of the non-fluorinated analog, N-benzylpyridin-2-amine, reveals that intermolecular N-H⋯N hydrogen bonds form rings of graph-set motif R₂²(8), with C-H⋯π interactions further consolidating dimers [1]. The benzyl and pyridyl rings adopt a dihedral angle of 67.2(1)° [1]. The presence of the electronegative fluorine atom in the target compound will modulate the electron density distribution of the pyridine ring, altering both hydrogen-bonding capability and π-stacking geometry. No single-crystal X-ray structure of N-benzyl-3-fluoropyridin-2-amine has been deposited to date, but the established class-level effect of fluorine substitution on crystal packing supports that the target compound will exhibit distinct solid-state properties compared to its non-fluorinated counterpart.

X-ray Crystallography Solid-State Chemistry Crystal Engineering

N-Benzyl-3-Fluoropyridin-2-Amine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control or Inactive Scaffold in MAO-B and MAO-A Inhibition Assays

Given its demonstrated lack of inhibitory activity against both MAO-B and MAO-A (IC₅₀ > 100 µM for both isoforms) [1], N-benzyl-3-fluoropyridin-2-amine is ideally suited as a negative control compound in monoamine oxidase inhibition studies. It provides a structurally related, benzyl-fluoropyridine scaffold that does not interfere with MAO enzymatic activity, enabling researchers to validate assay conditions and confirm that observed effects are not due to non-specific binding of the scaffold itself.

Metabolically Stabilized Building Block for Medicinal Chemistry Optimization

The 3-fluoro substitution on the pyridine ring confers significant metabolic stabilization relative to the non-fluorinated parent scaffold, as demonstrated by the 56 percentage-point reduction in enzymatic hydroxylation conversion (43% vs. 99%) [2]. This property makes N-benzyl-3-fluoropyridin-2-amine a strategic choice as a core scaffold in lead optimization programs where improving metabolic half-life and reducing oxidative clearance are key objectives. It is particularly valuable for synthesizing analog libraries exploring structure-activity relationships (SAR) around the benzylamine moiety.

Crystallization and Solid-State Formulation Studies Requiring Distinct Packing Motifs

The 3-fluoro substituent is expected to alter the solid-state packing geometry relative to the non-fluorinated analog, which crystallizes with N-H⋯N hydrogen-bonded dimers and a 67.2° dihedral angle between aromatic rings [3]. Researchers engaged in co-crystal screening, salt selection, or polymorph characterization should prioritize the fluorinated compound when the goal is to explore how electron-withdrawing substituents modulate crystal lattice energy and intermolecular interaction networks.

Chemical Biology Probe for Target Deconvolution in Phenotypic Screens

With its clean profile against MAO enzymes [1] and its distinct physicochemical properties (molecular weight 202.23, moderate lipophilicity) , N-benzyl-3-fluoropyridin-2-amine serves as a suitable chemical probe for target deconvolution studies. Its lack of potent activity against common off-targets such as MAO-A and MAO-B reduces the likelihood that observed phenotypic effects are driven by amine oxidase modulation, thereby increasing confidence in target identification efforts.

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